4-(1H-Imidazol-1-yl)pyridin-2-amine
Overview
Description
“4-(1H-Imidazol-1-yl)pyridin-2-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an imidazole ring and a pyridine ring. The imidazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Multicomponent Synthesis
A practical and efficient multicomponent protocol for synthesizing various poly-substituted 2-(pyridin-2-yl)imidazoles, including 4-(1H-Imidazol-1-yl)pyridin-2-amine, has been developed. This synthesis involves 2-cyanopyridine, aromatic aldehydes, and NH(4)OAc/primary amine, providing an array of di- and tri-substituted 2-(pyridin-2-yl)imidazoles (Wu et al., 2010).
Inhibitors of Insulin-Like Growth Factor 1-Receptor
Research indicates that certain derivatives of imidazo[1,2-a]pyridine, such as this compound, show promise as inhibitors of the insulin-like growth factor 1-receptor (IGF-1R). These compounds, particularly those with amine-containing side chains at the 4-position of the pyridone ring, exhibit significant enzyme potency (Velaparthi et al., 2007).
CGRP Receptor Antagonist Substructure
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a substructure related to this compound, is a key component in over 1000 unique CGRP receptor antagonists. Efficient synthesis methods for this substructure have been developed, highlighting its significance in medical research (Leahy et al., 2012).
Synthesis Under Microwave Irradiation
A series of imidazo[1,2-a]pyridin-2-one derivatives, related to this compound, can be synthesized efficiently under microwave irradiation. This method involves reactions with 4-arylidene-2-phenyl-5(4/f)-oxazolones and pyridin-2-amine, demonstrating an innovative approach in the synthesis of such compounds (Tu et al., 2007).
Metal-Free Synthesis in Water
In a notable development, substituted imidazole [1,2-a]pyridines, similar to this compound, have been synthesized in a metal-free environment using water. This approach highlights the role of water in facilitating the synthesis of complex organic compounds, offering a more environmentally friendly alternative (Mohan et al., 2013).
properties
IUPAC Name |
4-imidazol-1-ylpyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-5-7(1-2-11-8)12-4-3-10-6-12/h1-6H,(H2,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISRWDLJPSEPNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N2C=CN=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716983 | |
Record name | 4-(1H-Imidazol-1-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1314355-38-8 | |
Record name | 4-(1H-Imidazol-1-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.